Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate
Description
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate is a synthetic benzoate ester derivative characterized by a complex substituent pattern. Its molecular formula is C₁₉H₁₈N₂O₅ (MW: 354.36 g/mol) . The structure includes:
- A 4-cyano-2-methoxyphenoxy group, contributing electron-withdrawing properties and steric effects.
- An ethyl benzoate moiety, influencing lipophilicity and metabolic stability.
While direct biological activity data are sparse, its structural features align with analogs studied for antibacterial and enzyme-modulating properties .
Properties
IUPAC Name |
ethyl 4-[[2-(4-cyano-2-methoxyphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-19(23)14-5-7-15(8-6-14)21-18(22)12-26-16-9-4-13(11-20)10-17(16)24-2/h4-10H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCRFNDHNJSIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 4-cyano-2-methoxyphenol: This intermediate can be synthesized by the nitration of 2-methoxyphenol followed by reduction and subsequent cyanation.
Formation of 4-cyano-2-methoxyphenoxyacetic acid: This step involves the reaction of 4-cyano-2-methoxyphenol with chloroacetic acid in the presence of a base.
Acetylation: The resulting 4-cyano-2-methoxyphenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.
Coupling with Ethyl 4-aminobenzoate: Finally, the acetylated intermediate is coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.
Reduction: The cyano group can be reduced to an amine group, which can then participate in further reactions.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(4-cyano-2-hydroxyphenoxy)acetyl]amino}benzoate.
Reduction: Formation of Ethyl 4-{[(4-amino-2-methoxyphenoxy)acetyl]amino}benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the cyano group and the acetylamino group can facilitate interactions with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
In contrast, 4-bromo (CAS 1393484-96-2) and 2,4-dichloro (CAS 111200-10-3) substituents increase halogen bonding and lipophilicity, favoring membrane penetration . Formyl groups (CAS 1393484-96-2, 18172-26-4) enable covalent modifications (e.g., Schiff base formation), useful in prodrug design .
Impact on Physicochemical Properties :
- The target compound’s methoxy group improves solubility via hydrogen bonding, whereas ethoxy (CAS 18172-26-4) and chloro (CAS 111200-10-3) substituents increase logP values, enhancing blood-brain barrier permeability .
- The pyrimidoindole sulfanyl group (CAS 536716-78-6) introduces steric bulk and redox activity, likely limiting oral bioavailability .
Biological and Industrial Applications :
- Compounds with nitro (CAS 536716-78-6) or thiazole (CAS N/A) moieties show promise in antimicrobial and anticancer research .
- The discontinued status of the target compound (CAS N/A) may reflect challenges in synthesis scalability or insufficient efficacy in early-stage trials .
Research Findings and Implications
- Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic acyl substitution or condensation reactions, often involving phenoxyacetyl chlorides and ethyl 4-aminobenzoate .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, nitro) correlate with enhanced enzyme inhibition, as seen in benzoxazinone derivatives with antibacterial activity . Halogenated analogs (e.g., bromo, chloro) exhibit improved thermal stability, making them candidates for material science applications .
Biological Activity
Ethyl 4-{[(4-cyano-2-methoxyphenoxy)acetyl]amino}benzoate is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its complex structure includes a cyano group, methoxyphenoxy group, and acetylamino group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17N2O5
- Molecular Weight : 354.36 g/mol
- Key Functional Groups : Cyano, methoxyphenoxy, acetylamino
The presence of these functional groups enhances the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can facilitate binding through hydrogen bonding and hydrophobic interactions, while the acetylamino group may enhance solubility and bioavailability.
Biological Activities
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Anticancer Activity
- Preliminary studies indicate that derivatives of similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For example, a related compound demonstrated significant effects against Ehrlich ascites carcinoma (EAC) cells in vivo, showing potential as a chemotherapeutic agent through mechanisms involving caspase activation and reduction of osteopontin levels .
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Antioxidant Effects
- The compound may also exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress and related damage. This property is essential for its potential use in therapies targeting oxidative stress-related diseases.
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Enzyme Inhibition
- This compound may inhibit specific enzymes involved in disease pathways, thereby modulating physiological responses.
Case Studies
- In Vivo Studies
- Docking Studies
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains cyano and methoxy groups | Potential anticancer and antioxidant |
| Ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate | Lacks cyano group | Reduced reactivity |
| Ethyl 4-{[(4-cyano-2-hydroxyphenoxy)acetyl]amino}benzoate | Contains hydroxyl instead of methoxy | Altered chemical properties |
This table illustrates how variations in functional groups can significantly influence the biological activity and therapeutic potential of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
